3,6-Di-O-(alpha-mannopyranosyl)mannose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

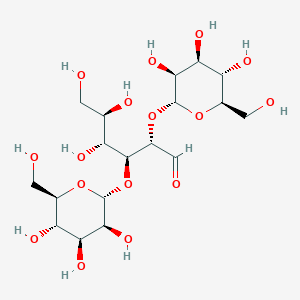

The synthesis of 3,6-Di-O-(alpha-mannopyranosyl)mannose involves multiple steps, including the formation of beta-mannosidic linkages and glycosylation processes. For instance, a method described for synthesizing a related compound, octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, involves 1-O-alkylation and glycosylation using acetobromomannose (Kaur & Hindsgaul, 1991). This process highlights the complexity and precision required in synthesizing such oligosaccharides.

Molecular Structure Analysis

The molecular structure of 3,6-Di-O-(alpha-mannopyranosyl)mannose and related compounds is intricate, with specific linkages between sugar units defining their biological functions. The structural analysis often involves NMR and MS techniques to confirm the configurations and linkages of the sugar units (Tariq & Hayashi, 1995).

科学的研究の応用

Synthesis Techniques and Chemical Properties

One of the primary scientific research applications of 3,6-Di-O-(alpha-mannopyranosyl)mannose involves its synthesis and the exploration of its chemical properties. Studies such as the one by Crich and Sharma (2008) have delved into stereoselective synthesis techniques, highlighting methods to achieve specific glycosidic linkages crucial for the structural integrity and biological function of complex carbohydrates. These synthetic approaches are fundamental in the creation of glycoconjugates for various applications, including vaccine development, drug delivery systems, and the study of carbohydrate-protein interactions in biological systems (Crich & Sharma, 2008).

Applications in Glycobiology

The complex carbohydrate structure of 3,6-Di-O-(alpha-mannopyranosyl)mannose finds extensive applications in glycobiology, where it is used to study the interactions between carbohydrates and other biomolecules. For instance, Sayers and Prestegard (2002) investigated the conformation of a trimannoside bound to mannose-binding protein, using molecular dynamics simulations and nuclear magnetic resonance. Such studies are pivotal in understanding the role of specific carbohydrate structures in biological recognition and binding processes, which has implications for the development of novel therapeutics and diagnostics (Sayers & Prestegard, 2002).

Role in Developing Diagnostic Tools and Therapeutics

Research on 3,6-Di-O-(alpha-mannopyranosyl)mannose also extends to its utility in creating diagnostic tools and therapeutics. The specific binding characteristics of this compound with proteins such as lectins can be exploited to develop targeted drug delivery systems and diagnostic assays. For example, the study by Gupta et al. (1997) on the thermodynamics of lectin-carbohydrate interactions sheds light on how specific carbohydrate structures, including 3,6-Di-O-(alpha-mannopyranosyl)mannose derivatives, interact with proteins, providing a foundation for the development of carbohydrate-based therapeutics and diagnostics (Gupta et al., 1997).

特性

IUPAC Name |

(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEVOBRQLSFMMV-JQBMHSASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Di-O-(alpha-mannopyranosyl)mannose | |

CAS RN |

69401-47-4 |

Source

|

| Record name | 3,6-Di-O-(alpha-mannopyranosyl)mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。